(R)-BAY-598

Descripción

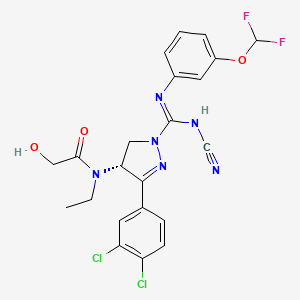

Structure

3D Structure

Propiedades

IUPAC Name |

N-[(4R)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20Cl2F2N6O3/c1-2-31(19(34)11-33)18-10-32(30-20(18)13-6-7-16(23)17(24)8-13)22(28-12-27)29-14-4-3-5-15(9-14)35-21(25)26/h3-9,18,21,33H,2,10-11H2,1H3,(H,28,29)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTJIRVZJJGFTK-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN([C@@H]1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Cl2F2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cinaciguat (BAY 58-2667)

A Note on Compound Nomenclature: The query specified "(R)-BAY-598". Publicly available scientific literature extensively describes two distinct compounds with similar Bayer AG designations: Cinaciguat (also known as BAY 58-2667) , a soluble guanylate cyclase (sGC) activator, and (S)-BAY-598 , a selective inhibitor of the protein lysine (B10760008) methyltransferase SMYD2. The R-isomer of the latter, this compound, is reported to be significantly less active. Given the detailed request for information on signaling pathways and quantitative data related to a core mechanism of action, this guide will focus on the extensively studied sGC activator, Cinaciguat (BAY 58-2667), as it aligns more closely with the depth of information requested.

Core Mechanism of Action: Nitric Oxide-Independent Activation of Soluble Guanylate Cyclase

Cinaciguat is a first-in-class soluble guanylate cyclase (sGC) activator.[1] Its primary mechanism of action is the direct, nitric oxide (NO)-independent activation of sGC, the key enzyme in the NO signaling pathway.[2] This activation leads to the increased synthesis of cyclic guanosine (B1672433) monophosphate (cGMP), a critical second messenger involved in various physiological processes, most notably vasodilation.[3][4]

Unlike sGC stimulators (e.g., riociguat), which require the presence of the reduced (ferrous) heme prosthetic group on sGC for their activity and act synergistically with NO, Cinaciguat preferentially targets and activates sGC in its NO-insensitive states.[1][5] These states arise under conditions of oxidative stress, where the sGC heme group is either oxidized (ferric) or lost entirely (heme-free or apo-sGC).[1][6] By binding to the now-vacant heme pocket, Cinaciguat mimics the effect of NO binding, inducing a conformational change that activates the enzyme's catalytic domain.[7] This unique mode of action allows Cinaciguat to restore cGMP signaling in pathological conditions where the NO-sGC pathway is impaired due to oxidative stress.[1][6] The activation of sGC by Cinaciguat has been described as irreversible.[8]

The downstream effects of increased intracellular cGMP include the activation of protein kinase G (PKG), which in turn leads to a reduction in intracellular calcium levels and ultimately smooth muscle relaxation, resulting in vasodilation.[2][4] This vasodilatory effect is observed in various vascular beds, including systemic and pulmonary circulation.[1][5] Additionally, the elevation of cGMP can inhibit platelet aggregation.[9]

Signaling Pathway Diagram

Caption: Signaling pathway of sGC activation by NO and Cinaciguat.

Quantitative Data

The following tables summarize the key quantitative parameters for Cinaciguat's activity from various studies.

| Parameter | Value | Species/System | Conditions | Reference |

| EC50 | ~0.2 µM | Purified bovine lung sGC | Heme-free (in presence of Tween 20) | [8] |

| EC50 | Low nanomolar range | Purified sGC | - | [10] |

| Kd | Low nanomolar range | Purified sGC | - | [10] |

Table 1: Biochemical Activity of Cinaciguat.

| Parameter | Effect | Species/System | Conditions | Reference | | :--- | :--- | :--- | :--- |[11] | | Pulmonary Capillary Wedge Pressure | -7.7 mmHg | Human (ADHF patients) | 8-hour infusion |[11] | | Right Atrial Pressure | -2.7 mmHg | Human (ADHF patients) | 8-hour infusion |[11] | | Systemic Vascular Resistance | Significant decrease | Human (ADHF patients) | 8-hour infusion |[11] | | Cardiac Index | Significant increase | Human (ADHF patients) | 8-hour infusion |[11] | | cGMP Generation | Significant enhancement | - | 10 µM Cinaciguat |[12] | | Pulmonary Vasodilation | Potent and sustained | Ovine fetus | In vivo |[5] |

Table 2: Hemodynamic and Cellular Effects of Cinaciguat.

Experimental Protocols

Detailed methodologies for key experiments are crucial for understanding and replicating the findings on Cinaciguat's mechanism of action.

Purified sGC Activity Assay

This assay measures the enzymatic activity of purified sGC in converting GTP to cGMP in the presence of an activator like Cinaciguat.

-

Enzyme Preparation: Soluble guanylate cyclase is purified from sources such as bovine lung.[8]

-

Reaction Mixture: The purified enzyme (e.g., 50 ng) is incubated at 37°C in a reaction buffer (e.g., 50 mM TEA/HCl, pH 7.4) containing:

-

GTP (substrate)

-

MgCl₂ (cofactor)

-

A phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine) to prevent cGMP degradation.

-

The test compound (Cinaciguat) at various concentrations.

-

-

Heme-Deficient Conditions: To assess activity on heme-free sGC, a detergent like Tween 20 (e.g., 0.5% v/v) is included in the incubation to remove the heme moiety.[8]

-

Oxidized Conditions: To test activity on oxidized sGC, the enzyme is pre-incubated with an oxidizing agent such as 1H-[3][4][8]oxadiazolo-[4,3-a]quinoxalin-1-one (ODQ).[5][8]

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 10-90 minutes) at 37°C.[8]

-

Termination and Quantification: The reaction is stopped, and the amount of cGMP produced is quantified using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[8][13][14]

Cellular cGMP Measurement Assay

This type of assay determines the effect of Cinaciguat on cGMP levels within intact cells.

-

Cell Culture: A suitable cell line, such as Chinese hamster ovary (CHO) cells stably expressing sGC subunits or primary cells like pulmonary artery smooth muscle cells, is cultured in multi-well plates.[4][5][15]

-

Pre-incubation: Cells are washed and pre-incubated in a physiological buffer containing a phosphodiesterase inhibitor.[5]

-

Stimulation: Cells are treated with Cinaciguat at various concentrations for a specified time.

-

Cell Lysis: The reaction is terminated, and the cells are lysed to release intracellular cGMP.[13]

-

Quantification: The cGMP concentration in the cell lysate is measured using a competitive immunoassay (e.g., ELISA or chemiluminescent assay), where cGMP from the sample competes with a labeled cGMP for binding to a specific antibody.[13][14]

Vascular Tone Assessment (Organ Bath Studies)

This ex vivo experiment measures the direct effect of Cinaciguat on blood vessel relaxation.

-

Tissue Preparation: Arterial rings (e.g., porcine coronary arteries or rat thoracic aortas) are isolated and mounted in an organ bath system.[8] The bath contains a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

-

Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor agent (e.g., prostaglandin (B15479496) F2α or phenylephrine) to induce a stable tone.

-

Drug Application: Cinaciguat is added to the bath in a cumulative concentration-dependent manner.

-

Measurement: Changes in isometric tension are continuously recorded. A decrease in tension indicates vasodilation.

-

Data Analysis: Concentration-response curves are generated to determine the potency (EC₅₀) and efficacy of Cinaciguat-induced relaxation.

Experimental Workflow Diagram

Caption: A typical experimental workflow to characterize Cinaciguat's activity.

References

- 1. ahajournals.org [ahajournals.org]

- 2. BAY 58-2667, a nitric oxide-independent guanylyl cyclase activator, pharmacologically post-conditions rabbit and rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cinaciguat - Wikipedia [en.wikipedia.org]

- 4. An innovative cell-based assay for the detection of modulators of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. The Soluble Guanylate Cyclase Activator BAY 58-2667 Protects against Morbidity and Mortality in Endotoxic Shock by Recoupling Organ Systems | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-aggregating effect of BAY 58-2667, an activator of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Cyclic GMP Chemiluminescent Assay Kit | Cell Signaling Technology [cellsignal.com]

- 14. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]

- 15. A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-BAY-598: A Comprehensive Technical Guide to Target Engagement and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target engagement and selectivity profile of (R)-BAY-598, a known inhibitor of the protein lysine (B10760008) methyltransferase SMYD2. While the (R)-enantiomer is significantly less active, this document will address both (R)- and the more potent (S)-enantiomer (also referred to as (S)-4) to provide a complete picture of their stereoselective interactions. The primary focus is on the potent in vivo probe, the (S)-enantiomer, which is commonly referred to as BAY-598 in several studies.

Core Target Engagement: SMYD2

The primary molecular target of the aminopyrazoline-based inhibitor series, including BAY-598, is SET and MYND domain-containing protein 2 (SMYD2) .[1][2][3] SMYD2 is a protein lysine methyltransferase that catalyzes the monomethylation of lysine residues on both histone and non-histone proteins, playing a role in transcriptional regulation and signaling pathways.[1][2]

The (S)-enantiomer of BAY-598 is a potent inhibitor of SMYD2, with a biochemical half-maximal inhibitory concentration (IC50) of approximately 27 nM.[1][3][4][5] In cellular assays monitoring the methylation of its substrate p53, the (S)-enantiomer demonstrates an IC50 of 58 nM.[4][5] In contrast, the (R)-enantiomer is over 50-fold less active, with a biochemical IC50 of 1.7 µM, highlighting a clear stereoselective binding.[1]

Mechanism of Action

(S)-BAY-598 acts as a peptide-competitive and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of SMYD2.[1][3] This indicates that the inhibitor binds to the substrate peptide binding site, competing with the protein substrate, and preferentially binds to the SMYD2-SAM complex.[1]

Quantitative Analysis of Target Engagement and Selectivity

The following tables summarize the quantitative data for the enantiomers of BAY-598 against their primary target, SMYD2, and key off-targets.

| Compound | Assay Type | Target | IC50 | Reference |

| (S)-BAY-598 ((S)-4) | Biochemical (SPA) | SMYD2 | 27 ± 7 nM | [1] |

| This compound ((R)-4) | Biochemical (SPA) | SMYD2 | 1.7 µM | [1] |

| (S)-BAY-598 ((S)-4) | Cellular (p53 Methylation) | SMYD2 | 58 nM | [4] |

Table 1: Potency of BAY-598 Enantiomers Against SMYD2.

| Compound | Off-Target | IC50 | Selectivity (vs. SMYD2) | Reference |

| (S)-BAY-598 ((S)-4) | PAR1 | 1.7 µM | >50-fold | [1] |

| This compound ((R)-4) | PAR1 | >30 µM | - | [1] |

| (S)-BAY-598 ((S)-4) | SMYD3 | >1 µM | >37-fold | [1] |

| (S)-BAY-598 ((S)-4) | Panel of 32 Methyltransferases | - | >100-fold for most | [3][4][6] |

Table 2: Selectivity Profile of BAY-598 Enantiomers.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the SMYD2 signaling pathway, the experimental workflow for the Scintillation Proximity Assay (SPA) used to determine biochemical potency, and the logical relationship of BAY-598 enantiomers.

Detailed Experimental Protocols

Biochemical Scintillation Proximity Assay (SPA) for SMYD2 Inhibition

This protocol is adapted from the methodology described for the characterization of BAY-598.[1]

Objective: To determine the in vitro inhibitory activity of compounds against SMYD2 methyltransferase.

Materials:

-

Recombinant full-length His-tagged SMYD2 enzyme.

-

Biotinylated p53-derived peptide substrate (Btn-Ahx-GSRAHSSHLKSKKGQSTSRH-amide).

-

Tritiated S-adenosyl-L-methionine ([3H]-SAM).

-

Streptavidin-coated SPA beads.

-

Assay Buffer (specific composition not detailed in sources, but typically a buffer like Tris-HCl or HEPES with DTT and BSA).

-

Test compounds (e.g., (R)- and (S)-BAY-598) dissolved in DMSO.

-

384-well microplates.

-

Scintillation counter.

Procedure:

-

Prepare the reaction mixture in the wells of a 384-well microplate. To each well, add:

-

SMYD2 enzyme to a final concentration of 3 nM.

-

Biotinylated p53 peptide substrate to a final concentration of 1 µM.

-

Test compound at various concentrations (typically a serial dilution). The final DMSO concentration should be kept constant across all wells.

-

-

Initiate the methyltransferase reaction by adding [3H]-SAM to a final concentration of 60 nM.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction and capture the biotinylated peptide by adding a suspension of streptavidin-coated SPA beads.

-

Allow the beads to settle for at least 30 minutes.

-

Measure the scintillation signal using a microplate-compatible scintillation counter. The signal is generated by the proximity of the [3H]-methyl group on the captured peptide to the scintillant within the SPA bead.

-

Data Analysis: Plot the scintillation counts against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular p53 Methylation Assay (In-Cell Western)

This protocol is a generalized procedure based on the description of cellular assays for BAY-598.[1]

Objective: To assess the ability of a compound to inhibit SMYD2-mediated methylation of endogenous p53 in a cellular context.

Materials:

-

KYSE-150 esophageal cancer cells (or other suitable cell line, e.g., HEK293T overexpressing p53 and SMYD2).

-

Cell culture medium and supplements.

-

Test compound ((S)-BAY-598).

-

Primary antibody specific for p53 monomethylated at lysine 370 (p53K370me1).

-

Primary antibody for total p53 (as a loading control).

-

Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and 680LT).

-

Formaldehyde (B43269) solution for fixing.

-

Triton X-100 for permeabilization.

-

Blocking buffer (e.g., Odyssey Blocking Buffer).

-

In-Cell Western imaging system (e.g., LI-COR Odyssey).

Procedure:

-

Seed KYSE-150 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of (S)-BAY-598 for an extended period (e.g., 5 days) to allow for the observation of changes in methylation status.

-

After treatment, wash the cells with PBS and fix with formaldehyde for 20 minutes at room temperature.

-

Wash the cells multiple times with PBS containing 0.1% Triton X-100 to permeabilize.

-

Block the cells with blocking buffer for 1.5 hours at room temperature.

-

Incubate the cells overnight at 4°C with a mixture of the primary antibodies (anti-p53K370me1 and anti-total p53) diluted in blocking buffer.

-

Wash the cells multiple times with PBS containing 0.1% Tween-20.

-

Incubate the cells for 1 hour at room temperature in the dark with a mixture of the corresponding infrared dye-conjugated secondary antibodies.

-

Wash the cells multiple times with PBS containing 0.1% Tween-20.

-

Data Acquisition and Analysis: Scan the plate using an In-Cell Western imaging system. Quantify the fluorescence intensity for both the methylated p53 signal and the total p53 signal. Normalize the methylated p53 signal to the total p53 signal for each well. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Conclusion

(S)-BAY-598 is a potent and highly selective inhibitor of SMYD2, demonstrating significant stereoselectivity over its (R)-enantiomer. Its peptide-competitive mechanism of action and cellular activity make it a valuable chemical probe for elucidating the biological functions of SMYD2. The detailed protocols provided herein offer a framework for researchers to replicate and build upon the characterization of this and other SMYD2 inhibitors.

References

- 1. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coordination of stress signals by the lysine methyltransferase SMYD2 promotes pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

(R)-BAY-598: A Technical Guide to its Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BAY-598 is the (R)-enantiomer of the potent and selective aminopyrazoline-based inhibitor of the protein lysine (B10760008) methyltransferase SMYD2. While the (S)-enantiomer, (S)-BAY-598, is the significantly more active inhibitor of SMYD2, understanding the structure and synthesis of both enantiomers is crucial for structure-activity relationship (SAR) studies and the development of highly specific therapeutic agents.[1] This technical guide provides an in-depth overview of the chemical structure and a detailed synthesis protocol for this compound, along with relevant signaling pathway information.

Chemical Structure and Properties

The chemical structure of this compound is presented below. It is a complex molecule featuring a central pyrazoline ring substituted with a dichlorophenyl group, an ethyl(2-hydroxyacetyl)amino group, and a cyano-guanidinyl moiety bearing a 3-(difluoromethoxy)phenyl group.

| Property | Value | Reference |

| IUPAC Name | N-[(4R)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide | [2] |

| Molecular Formula | C₂₂H₂₀Cl₂F₂N₆O₃ | [2] |

| Molecular Weight | 525.3 g/mol | [2] |

| ChEMBL ID | CHEMBL3818589 | [2] |

| PubChem CID | 125407509 | [2] |

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process that first yields a racemic mixture of BAY-598, which is then resolved into its constituent enantiomers. The following experimental protocols are adapted from the seminal work by Eggert et al. (2016).[1][3]

Synthesis of Pyrazoline Intermediates

The initial phase of the synthesis focuses on the construction of the core pyrazoline ring.

Experimental Protocol: Synthesis of Pyrazoline Intermediates (10a-f) [3]

-

Protection of Amino Group: Commercially available 2-amino-1-phenylethanones (7) are reacted with an appropriate protecting group, such as allyl carbamate, to yield the protected intermediates (8).

-

Mannich Reaction: The protected aminoketones (8) undergo a Mannich reaction with formaldehyde (B43269) and piperidine.

-

Pyrazoline Formation: The resulting product mixture from the Mannich reaction is treated with hydrazine (B178648) monohydrate to form the pyrazoline ring, yielding compounds (9).

-

Cyanocarbonimidate Addition: The pyrazoline intermediates (9) are then reacted with diphenyl N-cyanocarbonimidate to afford the key pyrazoline intermediates (10a-f).

Final Assembly and Enantiomeric Resolution

The final steps involve the addition of the remaining substituents and the crucial separation of the (R) and (S) enantiomers.

Experimental Protocol: Synthesis and Resolution of BAY-598 (4) [1][3]

-

Aniline Addition: The pyrazoline intermediate (e.g., 10d) is reacted with 3-(difluoromethoxy)aniline (B1304699) in the presence of n-butyllithium in tetrahydrofuran (B95107) (THF) at -78 °C.

-

Deprotection: The allyl protecting group is removed using a palladium catalyst, such as Pd(PPh₃)₄, and a scavenger like 1,3-dimethylbarbituric acid in THF.

-

N-Alkylation: The deprotected amine is then N-ethylated via reductive amination using acetaldehyde (B116499) and sodium borohydride (B1222165) in methanol (B129727) at 0 °C.

-

Acetylation: The secondary amine is acylated with acetoxyacetyl chloride in the presence of aqueous sodium bicarbonate solution in dichloromethane (B109758) (DCM).

-

Saponification: The acetyl protecting group is removed by saponification with potassium carbonate in methanol to yield the racemic mixture of BAY-598.

-

Chiral Separation: The enantiomers are separated by chiral preparative High-Performance Liquid Chromatography (HPLC). The (R)-enantiomer, this compound, is collected as a distinct fraction. The specific chiral column and mobile phase conditions are critical for achieving baseline separation. For example, a Chiralpak ID column with a hexane/ethanol mobile phase can be used.[1]

Synthesis Pathway Diagram

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. BAY-598 R-isomer | C22H20Cl2F2N6O3 | CID 125407509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

Stereoselective Inhibition of SMYD2: A Technical Guide to the Biological Activities of (R)-BAY-598 and (S)-BAY-598

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the differential biological activities of the enantiomers of the SMYD2 inhibitor, BAY-598. It details the potent and selective inhibitory action of the (S)-enantiomer, (S)-BAY-598, and contrasts it with the significantly weaker activity of its (R)-counterpart, (R)-BAY-598. This document outlines the quantitative biochemical and cellular data, provides detailed experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to BAY-598 and its Enantiomers

BAY-598 is a potent and selective, cell-active inhibitor of the SET and MYND domain-containing protein 2 (SMYD2), a protein lysine (B10760008) methyltransferase.[1][2] SMYD2 has emerged as a potential therapeutic target in oncology due to its role in methylating both histone and non-histone proteins, thereby regulating gene transcription and signaling pathways involved in cancer progression.[3][4] One of the best-characterized non-histone substrates of SMYD2 is the tumor suppressor protein p53.[3][4] SMYD2-mediated methylation of p53 at lysine 370 (K370) represses its transcriptional activity, thus inhibiting p53-mediated apoptosis.[4][5][6]

BAY-598 exists as two enantiomers, this compound and (S)-BAY-598. As this guide will detail, the biological activity of BAY-598 resides almost exclusively in the (S)-enantiomer, which is a significantly more potent inhibitor of SMYD2.[1][3]

Quantitative Data on Biological Activity

The differential activity of the (R) and (S) enantiomers of BAY-598 has been quantified through biochemical and cellular assays. The (S)-enantiomer is a potent inhibitor of SMYD2, while the (R)-enantiomer is over 50-fold less active.[1][3]

| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | Notes |

| (S)-BAY-598 | 27 | ~58 | Potent, selective, and cell-active SMYD2 inhibitor.[1][7] |

| This compound | 1700 | >30,000 | Significantly less active enantiomer.[1][3] |

(S)-BAY-598 Kinetic and Selectivity Data

| Parameter | Value | Description |

| Inhibition Mode | Peptide-competitive, SAM-uncompetitive | (S)-BAY-598 preferably binds to the SMYD2-SAM substrate complex.[3][8] |

| αKi(app) | 28 ± 3 nM | Inhibitor constant determined from the Cheng-Prusoff model for uncompetitive inhibition.[3] |

| Selectivity | >100-fold vs. 32 other methyltransferases | Highly selective for SMYD2, with weak inhibition of SMYD3 (IC50 ~3 µM).[3][7][9] |

Experimental Protocols

Biochemical Scintillation Proximity Assay (SPA) for SMYD2 Inhibition

This protocol outlines the method to determine the in vitro inhibitory activity of compounds against SMYD2 using a Scintillation Proximity Assay.[10][11][12][13][14]

Materials:

-

Recombinant human SMYD2 enzyme

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

Biotinylated p53 peptide substrate (e.g., biotin-aminohexyl-STSRHKKLMFK-amide)

-

Streptavidin-coated SPA beads

-

Assay Buffer: 50 mM HEPES (pH 8.0), 0.005% Tween-20, 5 µg/mL BSA, 1 mM TCEP

-

Test compounds ((R)- and (S)-BAY-598) dissolved in DMSO

-

384-well microtiter plates

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation:

-

Prepare an enzyme mixture containing recombinant SMYD2 in assay buffer.

-

Prepare a substrate mixture containing the biotinylated p53 peptide and [³H]-SAM in assay buffer.

-

-

Reaction Initiation: In a 384-well plate, add the test compound solution. Subsequently, add the enzyme mixture and incubate for a short period at room temperature. Initiate the methylation reaction by adding the substrate mixture.

-

Reaction Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic methylation of the p53 peptide.

-

Reaction Termination and SPA Bead Addition: Stop the reaction by adding a solution containing streptavidin-coated SPA beads. The biotinylated p53 peptide will bind to the beads.

-

Signal Detection: Incubate the plate for at least 30 minutes to allow the beads to settle. Measure the scintillation signal using a suitable plate reader. The proximity of the [³H]-methylated peptide to the scintillant in the SPA beads generates a light signal.

-

Data Analysis: The inhibitory activity of the compounds is determined by the reduction in the scintillation signal. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

In-Cell Western (ICW) Assay for p53 Methylation

This protocol describes a method to assess the ability of compounds to inhibit the methylation of endogenous p53 in a cellular context.[3][15]

Materials:

-

A suitable cell line with detectable levels of p53 methylation (e.g., KYSE-150 esophageal cancer cells).[3]

-

Cell culture medium and supplements.

-

Test compounds ((R)- and (S)-BAY-598) dissolved in DMSO.

-

Fixing solution: 4% paraformaldehyde in PBS.

-

Permeabilization solution: 0.1% Triton X-100 in PBS.

-

Blocking buffer: Odyssey Blocking Buffer or 5% non-fat dry milk in PBS.

-

Primary antibodies:

-

Rabbit anti-p53K370me1 (specific for methylated p53).

-

Mouse anti-total p53.

-

-

Secondary antibodies:

-

IRDye® 800CW Goat anti-Rabbit IgG.

-

IRDye® 680RD Goat anti-Mouse IgG.

-

-

96-well cell culture plates.

-

Infrared imaging system (e.g., Odyssey).

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48-72 hours).

-

Cell Fixation and Permeabilization:

-

After treatment, remove the media and wash the cells with PBS.

-

Fix the cells with the fixing solution for 20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with the permeabilization solution for 20 minutes at room temperature.

-

-

Blocking: Wash the cells and block non-specific binding sites with blocking buffer for 1.5 hours at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a mixture of the primary antibodies (anti-p53K370me1 and anti-total p53) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a mixture of the fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Imaging and Analysis:

-

Wash the cells thoroughly.

-

Scan the plate using an infrared imaging system to detect the fluorescence signals from both secondary antibodies.

-

Quantify the fluorescence intensity for both methylated p53 and total p53. Normalize the methylated p53 signal to the total p53 signal to determine the extent of inhibition.

-

Calculate the cellular IC50 values by plotting the normalized signal against the inhibitor concentration.

-

Visualization of Signaling Pathways and Workflows

SMYD2-p53 Signaling Pathway

The following diagram illustrates the role of SMYD2 in the p53 signaling pathway and the effect of (S)-BAY-598.

Caption: (S)-BAY-598 inhibits SMYD2, preventing p53 methylation and restoring its tumor suppressor function.

Experimental Workflow for Biochemical SPA

This diagram outlines the key steps in the Scintillation Proximity Assay.

Caption: Workflow for determining SMYD2 inhibition using a Scintillation Proximity Assay.

Experimental Workflow for Cellular ICW Assay

This diagram illustrates the procedure for the In-Cell Western assay to measure p53 methylation.

Caption: Workflow for measuring cellular p53 methylation via In-Cell Western assay.

Conclusion

The enantiomers of BAY-598 exhibit a profound difference in their ability to inhibit the SMYD2 methyltransferase. (S)-BAY-598 is a potent, selective, and cell-active inhibitor, demonstrating significant stereoselectivity in its biological activity compared to the virtually inactive this compound. This stereospecific inhibition of SMYD2 by (S)-BAY-598 leads to the suppression of p53 methylation, thereby restoring its tumor-suppressive functions. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of epigenetics and drug discovery, facilitating further investigation into the therapeutic potential of SMYD2 inhibition.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of Human SMYD2 Protein Reveals the Basis of p53 Tumor Suppressor Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysine methyltransferase Smyd2 suppresses p53-dependent cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal Structures of Histone and p53 Methyltransferase SmyD2 Reveal a Conformational Flexibility of the Autoinhibitory C-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BAY 598 | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]

- 8. Methyltransferase Inhibitors: Competing with, or Exploiting the Bound Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Probe BAY-598 | Chemical Probes Portal [chemicalprobes.org]

- 10. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Scintillation proximity assay - Wikipedia [en.wikipedia.org]

- 13. Scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. revvity.com [revvity.com]

- 15. In-Cell Western™ Assay (COS Cells Phospho-p53 Detection in Response to Hydroxyurea) [protocols.io]

The Discovery and Stereoselective Superiority of BAY-598: A Technical Guide to the Isomers of a Potent SMYD2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of BAY-598, a potent and selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2), with a focus on its isomers. The document provides a comprehensive overview of the pharmacological properties of the active (S)-isomer (BAY-598) and its corresponding inactive (R)-isomer, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and discovery workflows.

Introduction: The Emergence of SMYD2 as a Therapeutic Target

SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine (B10760008) methyltransferase that has garnered significant attention as a potential therapeutic target, particularly in oncology. SMYD2 catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the lysine residues of both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating gene expression and various cellular processes. Dysregulation of SMYD2 activity has been implicated in the pathogenesis of several cancers through the methylation of key proteins such as p53 and retinoblastoma protein (Rb). The development of selective SMYD2 inhibitors, therefore, represents a promising avenue for therapeutic intervention.

The Discovery of BAY-598 and its Isomers

The journey to identify a potent and selective SMYD2 inhibitor led to the discovery of the aminopyrazoline-based small molecule, BAY-598.[1] This compound, also designated as (S)-4, emerged from a dedicated drug discovery program aimed at developing chemical probes to elucidate the biological functions of SMYD2.

A critical aspect of the development of BAY-598 was the recognition of its chiral nature. The molecule possesses a stereocenter, leading to the existence of two enantiomers: the (S)-isomer and the (R)-isomer. Rigorous pharmacological evaluation revealed that the inhibitory activity against SMYD2 resides almost exclusively in the (S)-enantiomer, which was subsequently named BAY-598. The (R)-enantiomer, also known as BAY-369, was found to be largely inactive and serves as a valuable negative control for in vitro and in vivo studies to ensure that the observed effects of BAY-598 are specifically due to SMYD2 inhibition.[2]

Timeline and Key Milestones

The discovery of BAY-598 was the result of a collaborative effort, with the key findings published in 2016. The development process involved high-throughput screening to identify initial hits, followed by extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. A significant breakthrough was the identification of the aminopyrazoline scaffold and the subsequent resolution of its enantiomers, which unequivocally demonstrated the stereospecificity of SMYD2 inhibition.

Quantitative Pharmacological Data of BAY-598 Isomers

The profound difference in the pharmacological activity of the BAY-598 isomers is evident from their respective inhibitory concentrations. The following tables summarize the key quantitative data for the (S)- and (R)-isomers.

Table 1: In Vitro Inhibitory Activity of BAY-598 Isomers against SMYD2

| Compound | Isomer | Biochemical IC50 (nM) | Cellular IC50 (nM) |

| BAY-598 | (S) | 27 | 58 |

| BAY-369 | (R) | > 70,000 | > 50,000 |

Data sourced from biochemical (Scintillation Proximity Assay) and cellular (In-Cell Western) assays.[2]

Table 2: Selectivity Profile of BAY-598 ((S)-isomer)

| Target | IC50 (nM) |

| SMYD2 | 27 |

| SMYD3 | > 30,000 |

| SETD7 | > 100,000 |

| G9a | > 100,000 |

| SUV39H2 | > 100,000 |

BAY-598 demonstrates high selectivity for SMYD2 over other protein methyltransferases.[2]

Table 3: In Vitro Pharmacokinetic Properties of BAY-598 ((S)-isomer)

| Parameter | Species | Value |

| Microsomal Stability (CLint) | Human | 15 µL/min/mg |

| Microsomal Stability (CLint) | Rat | 45 µL/min/mg |

| Plasma Protein Binding | Human | 99.5% |

| Plasma Protein Binding | Rat | 99.6% |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the discovery and characterization of the BAY-598 isomers.

Stereoselective Synthesis of BAY-598 and BAY-369

The enantiomers of the core aminopyrazoline scaffold were synthesized using chiral chromatography to separate the racemic mixture. The general synthetic scheme involves the condensation of a substituted phenylhydrazine (B124118) with a pyrazolone (B3327878) derivative, followed by subsequent chemical modifications. The final enantiomers are isolated with high enantiomeric excess.

SMYD2 Biochemical Inhibition Assay (Scintillation Proximity Assay - SPA)

The biochemical potency of the BAY-598 isomers was determined using a Scintillation Proximity Assay (SPA). This assay measures the transfer of a tritiated methyl group from [³H]-SAM to a biotinylated peptide substrate derived from the natural SMYD2 substrate, p53.

Protocol Overview:

-

Reaction Mixture Preparation: A reaction buffer containing recombinant human SMYD2 enzyme, biotinylated p53 peptide substrate, and the test compound (BAY-598 isomer) at various concentrations is prepared.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of [³H]-S-adenosyl-L-methionine.

-

Incubation: The reaction mixture is incubated at room temperature to allow for the methylation of the peptide substrate.

-

Detection: Streptavidin-coated SPA beads are added to the reaction mixture. These beads bind to the biotinylated peptide substrate. When a tritiated methyl group has been transferred to the peptide, the proximity of the radioisotope to the scintillant in the bead results in the emission of light, which is detected by a microplate scintillation counter.

-

Data Analysis: The inhibitory activity of the test compounds is determined by measuring the reduction in the scintillation signal, from which IC50 values are calculated.[3]

Cellular SMYD2 Inhibition Assay (In-Cell Western - ICW)

The cellular activity of the BAY-598 isomers was assessed using an In-Cell Western (ICW) assay to measure the methylation of an endogenous SMYD2 substrate in a cellular context.

Protocol Overview:

-

Cell Culture and Treatment: Cells overexpressing SMYD2 are seeded in multi-well plates and treated with varying concentrations of the BAY-598 isomers for a defined period.

-

Cell Fixation and Permeabilization: The cells are fixed with formaldehyde (B43269) and then permeabilized with a detergent (e.g., Triton X-100) to allow for antibody penetration.

-

Blocking: Non-specific antibody binding sites are blocked using a blocking buffer.

-

Primary Antibody Incubation: The cells are incubated with a primary antibody specific for the methylated form of a known SMYD2 substrate (e.g., mono-methylated p53 at lysine 370). A second primary antibody against a housekeeping protein (e.g., tubulin) is used for normalization.

-

Secondary Antibody Incubation: The cells are then incubated with fluorescently labeled secondary antibodies that recognize the primary antibodies. Different fluorophores are used for the target protein and the normalization control.

-

Imaging and Quantification: The fluorescence intensity in each well is measured using an imaging system. The signal for the methylated substrate is normalized to the signal of the housekeeping protein.

-

Data Analysis: The concentration-dependent inhibition of substrate methylation is used to determine the cellular IC50 values of the compounds.[4][5]

Visualizing the Molecular Landscape: Signaling Pathways and Discovery Workflows

The SMYD2 Signaling Pathway

BAY-598 exerts its effects by inhibiting the catalytic activity of SMYD2, thereby preventing the methylation of its downstream targets. This can impact multiple signaling pathways implicated in cancer progression.

Caption: The SMYD2 signaling pathway and the inhibitory action of BAY-598.

Experimental Workflow for the Discovery and Characterization of BAY-598 Isomers

The discovery and validation of BAY-598 and its inactive enantiomer followed a structured experimental workflow, from initial screening to in vivo evaluation.

Caption: Workflow for the discovery and characterization of BAY-598 isomers.

Conclusion

The discovery of BAY-598 and its inactive enantiomer, BAY-369, represents a significant advancement in the study of SMYD2 biology. The stark contrast in the pharmacological activity between the (S)- and (R)-isomers underscores the highly specific nature of the interaction between BAY-598 and its target. This stereoselective inhibition provides researchers with a powerful tool to investigate the physiological and pathological roles of SMYD2 with a high degree of confidence. The comprehensive characterization of BAY-598, supported by robust quantitative data and detailed methodologies, establishes it as a valuable chemical probe for the continued exploration of SMYD2 as a therapeutic target in cancer and other diseases.

References

- 1. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In-Cell Western (ICW) Protocol | Rockland [rockland.com]

- 5. biomol.com [biomol.com]

In Vitro Characterization of (R)-BAY-598: A Technical Overview

(R)-BAY-598 is the less active enantiomer of the potent and selective SMYD2 (SET and MYND domain-containing protein 2) inhibitor, (S)-BAY-598. This document provides a comprehensive in vitro characterization of this compound, primarily in the context of its stereoisomer, which serves as a valuable tool for researchers in drug discovery and chemical biology. The data presented herein is crucial for understanding the structure-activity relationship and for utilizing this compound as a negative control in studies involving its active counterpart.

Biochemical and Cellular Activity

This compound exhibits significantly lower potency in inhibiting the methyltransferase activity of SMYD2 compared to (S)-BAY-598. This stereospecificity highlights the precise molecular interactions required for effective inhibition of the enzyme.

| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | Target |

| (S)-BAY-598 | 27[1][2][3][4][5] | 58[1][2][3] | SMYD2 |

| This compound | 1700[6] | >30,000[6] | SMYD2 |

Selectivity Profile

While (S)-BAY-598 is highly selective for SMYD2, displaying over 100-fold selectivity against a panel of 32 other methyltransferases, the selectivity profile of the less active (R)-enantiomer is not extensively detailed in the public domain, though it is expected to have minimal off-target effects at concentrations where it is inactive against SMYD2.[1][2] The active enantiomer also shows over 50-fold selectivity for SMYD2 relative to PAR1 (Protease-Activated Receptor 1).[3][6]

Mechanism of Action

(S)-BAY-598 acts as a substrate-competitive inhibitor of SMYD2.[4][7][8] It binds to the SMYD2-SAM (S-adenosylmethionine) complex, competing with the peptide substrate.[7] This competitive binding prevents the methylation of SMYD2 substrates, such as p53 and AHNAK.[7] Given its structural identity, this compound is presumed to share the same mechanism, albeit with a much lower binding affinity, which accounts for its reduced inhibitory activity.

Experimental Protocols

The following are summaries of key in vitro assays used to characterize the enantiomers of BAY-598.

SMYD2 Biochemical Assay (Scintillation Proximity Assay)

This assay quantifies the enzymatic activity of SMYD2 by measuring the incorporation of a tritium-labeled methyl group from [3H]-SAM onto a biotinylated p53-derived peptide substrate.

-

Reaction Mixture Preparation : A reaction buffer containing SMYD2 enzyme, biotinylated p53 peptide, and the test compound ((R)- or (S)-BAY-598) at various concentrations is prepared.

-

Initiation : The reaction is initiated by adding [3H]-SAM.

-

Incubation : The mixture is incubated to allow for the enzymatic reaction to proceed.

-

Termination and Detection : The reaction is stopped, and streptavidin-coated SPA beads are added. The beads bind to the biotinylated peptide. When a tritiated methyl group has been transferred to the peptide, the bead is brought into proximity with the scintillant in the bead, generating a light signal that is detected by a microplate reader.

-

Data Analysis : The signal intensity is proportional to the SMYD2 activity. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular p53 Methylation Assay (In-Cell Western)

This assay measures the ability of the compound to inhibit SMYD2-mediated methylation of its substrate p53 within a cellular context.

Conclusion

The in vitro characterization of this compound definitively establishes it as the significantly less active enantiomer of the potent SMYD2 inhibitor (S)-BAY-598. Its primary utility in a research setting is as a negative control to demonstrate that the observed effects of (S)-BAY-598 are due to specific inhibition of SMYD2 and not to off-target effects related to the chemical scaffold. The stark difference in activity between the two enantiomers underscores the highly specific nature of the inhibitor's interaction with the SMYD2 active site.

References

- 1. rndsystems.com [rndsystems.com]

- 2. BAY 598 | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. BAY-598 | Structural Genomics Consortium [thesgc.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of (R)-BAY-598: An In-depth Technical Review

A comprehensive analysis of the pharmacokinetic properties of (R)-BAY-598, the inactive enantiomer of the potent and selective SMYD2 inhibitor (S)-BAY-598, is currently hampered by a notable lack of publicly available data. While its counterpart, (S)-BAY-598, has been the subject of focused research, delineating its absorption, distribution, metabolism, and excretion (ADME) characteristics, the corresponding information for the (R)-isomer remains largely unreported in scientific literature.

This compound is identified as the R-isomer of BAY-598 and is primarily utilized as a reference compound in research settings.[1] Its biological activity is significantly lower than that of the (S)-enantiomer. For instance, in vitro studies have demonstrated a dramatic difference in inhibitory potency against the protein lysine (B10760008) methyltransferase SMYD2, with the (S)-isomer exhibiting an IC50 of 27 nM, while the (R)-isomer's IC50 is substantially higher at 1.7 µM.[2] This marked difference in potency underscores the stereospecificity of the interaction with the target enzyme.

While detailed pharmacokinetic data for (S)-BAY-598 in preclinical species like rats have been published, including moderate blood clearance (1.6 L/h/kg) and a low oral bioavailability of 24%, no such in-depth studies have been described for this compound.[2][3] The primary focus of published research has been on the pharmacologically active (S)-isomer, given its potential as a therapeutic agent.[2][3][4]

Mechanism of Action of the Active Enantiomer, (S)-BAY-598

(S)-BAY-598 is a potent, selective, and cell-active substrate-competitive inhibitor of SMYD2.[2][4][5] SMYD2 is a protein lysine methyltransferase that plays a role in regulating gene transcription and signaling pathways through the methylation of histone and non-histone proteins.[4][6] By competitively binding to the substrate recognition site of SMYD2, (S)-BAY-598 inhibits its methyltransferase activity.[7] This inhibition has been shown to have synergistic anticancer effects when combined with chemotherapeutic agents like doxorubicin (B1662922) in non-small cell lung cancer models.[7]

The signaling pathway affected by (S)-BAY-598 involves the inhibition of SMYD2-mediated methylation of target proteins. One of the key non-histone targets of SMYD2 is the tumor suppressor protein p53.[2] (S)-BAY-598 has been shown to inhibit the methylation of p53 at lysine 370 (p53K370me1).[8] This inhibition can enhance apoptotic responses in cancer cells.[8]

Experimental Protocols for the Active Enantiomer, (S)-BAY-598

Detailed experimental protocols for the characterization of (S)-BAY-598 have been described in the literature. These include methods for determining its in vitro and in vivo efficacy and pharmacokinetic properties.

In Vitro Inhibition Assays

The inhibitory activity of (S)-BAY-598 against SMYD2 is typically determined using a scintillation proximity assay (SPA).[9] This biochemical assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a peptide substrate. For cellular activity, an In-Cell Western (ICW) assay can be used to measure the inhibition of cellular methylation of target proteins like p53.[3]

In Vivo Pharmacokinetic Studies

Pharmacokinetic properties of (S)-BAY-598 have been evaluated in rats.[2][3] These studies typically involve a single intravenous (IV) bolus and oral (PO) administration of the compound. Blood samples are collected at various time points, and the plasma concentrations of the compound are determined using analytical methods like liquid chromatography-mass spectrometry (LC-MS). From these concentration-time profiles, key pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability are calculated.

Signaling Pathway and Experimental Workflow Diagrams

Due to the lack of specific data for this compound, the following diagrams illustrate the mechanism of action and experimental workflow for the active (S)-isomer.

Figure 1: Simplified signaling pathway of (S)-BAY-598 action.

References

- 1. BAY-598 R-isomer | TargetMol [targetmol.com]

- 2. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. BAY-598 | Structural Genomics Consortium [thesgc.org]

- 7. Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. Probe BAY-598 | Chemical Probes Portal [chemicalprobes.org]

A Technical Guide to the Binding Affinity of (R)-BAY-598 for SMYD2

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the binding affinity and inhibitory activity of (R)-BAY-598, a potent and selective inhibitor of the protein lysine (B10760008) methyltransferase SMYD2. It includes quantitative data, detailed experimental protocols for the assays used to determine binding affinity, and visualizations of key pathways and workflows.

Introduction

SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine methyltransferase that plays a significant role in various cellular processes through the methylation of both histone and non-histone proteins.[1][2][3] One of its best-characterized non-histone targets is the tumor suppressor protein p53.[2][4] SMYD2-mediated methylation of p53 at lysine 370 (K370) inhibits its transcriptional activity, potentially reducing its ability to suppress tumors.[2][4] Overexpression of SMYD2 has been observed in several types of cancer, making it a compelling target for therapeutic intervention.[2]

BAY-598 has emerged as a potent, selective, and cell-active chemical probe for SMYD2.[1][3][5][6] It acts as a substrate-competitive inhibitor, offering a valuable tool for studying the biological functions of SMYD2 and for potential therapeutic development.[1][3][5]

Quantitative Binding and Inhibition Data

The inhibitory activity of BAY-598 and its enantiomers against SMYD2 has been quantified using biochemical and cellular assays. The (S)-enantiomer, referred to as BAY-598, is the more active form.

| Compound | Assay Type | Target/Substrate | IC50 | Reference |

| (S)-BAY-598 | Biochemical Assay | SMYD2 / p53 peptide | 27 nM | [5][6][7] |

| (S)-BAY-598 | Cellular Assay | SMYD2 / p53 (in HEK293 cells) | 58 nM | [5] |

| (S)-BAY-598 | Cellular Assay | SMYD2 / p53K370 (in cells) | < 1 µM | [6] |

| This compound | Biochemical Assay | SMYD2 | 1.7 µM | [4] |

As the data indicates, there is a greater than 50-fold difference in the IC50 values between the (S) and (R) enantiomers, highlighting the stereospecificity of the interaction.[4]

Experimental Protocols

The determination of the IC50 values for BAY-598 is typically performed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay, such as the LanthaScreen™ technology. This method allows for robust and sensitive measurement of enzymatic activity in a high-throughput format.

Biochemical IC50 Determination using a TR-FRET Assay

This protocol outlines the general steps for a LanthaScreen™ TR-FRET assay to measure the inhibition of SMYD2-mediated methylation of a p53-derived peptide substrate.

1. Reagents and Materials:

-

SMYD2 Enzyme: Recombinant human SMYD2.

-

Substrate: A biotinylated peptide derived from p53 (containing the K370 methylation site).

-

Cofactor: S-adenosyl-L-methionine (SAM).

-

Detection Reagents:

-

Europium-labeled anti-mono-methyl K370 p53 antibody (Donor).

-

Streptavidin-conjugated Allophycocyanin (APC) or other suitable acceptor (Acceptor).

-

-

Inhibitor: this compound or (S)-BAY-598 serially diluted in DMSO.

-

Assay Buffer: Buffer containing Tris-HCl, DTT, and BSA.

-

Stop Buffer: Buffer containing EDTA to chelate divalent cations and stop the enzymatic reaction.

-

Microplates: Low-volume 384-well black microplates.

-

Plate Reader: A plate reader capable of TR-FRET measurements.

2. Assay Procedure:

-

Compound Preparation: Prepare a serial dilution of BAY-598 in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Prepare a solution containing the SMYD2 enzyme and the p53 peptide substrate in the assay buffer.

-

Reaction Initiation: In the microplate wells, combine the diluted inhibitor with the enzyme/substrate mixture. Initiate the methylation reaction by adding the SAM cofactor.

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding the stop buffer containing EDTA.

-

Detection: Add the detection reagents (Europium-labeled antibody and Streptavidin-APC) to the wells. The streptavidin-APC binds to the biotinylated p53 peptide, and the europium-labeled antibody binds specifically to the methylated lysine on the p53 peptide.

-

Incubation for Detection: Incubate the plate at room temperature for a period (e.g., 30-60 minutes) to allow for antibody binding.

-

Measurement: Read the plate using a TR-FRET-compatible plate reader. Excite the Europium donor at ~340 nm and measure the emission at two wavelengths: ~615 nm (Europium emission) and ~665 nm (APC emission, resulting from FRET).

-

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

SMYD2 Signaling Pathway

The following diagram illustrates the role of SMYD2 in the p53 signaling pathway. SMYD2 methylates p53, which leads to the inhibition of its transcriptional activity. This can prevent the activation of p53 target genes involved in cell cycle arrest and apoptosis.

Caption: SMYD2-mediated methylation of p53 and its inhibition by BAY-598.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps in the TR-FRET based biochemical assay to determine the IC50 of an inhibitor for SMYD2.

Caption: Workflow for a TR-FRET based SMYD2 inhibition assay.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. medkoo.com [medkoo.com]

- 7. medchemexpress.com [medchemexpress.com]

A Comprehensive Review of SMYD2 Inhibitors: A Technical Guide for Drug Discovery

Abstract

The SET and MYND domain-containing protein 2 (SMYD2) is a lysine (B10760008) methyltransferase implicated in various cancers through its methylation of both histone and non-histone protein substrates, thereby regulating key cellular processes. Its role in oncogenesis has positioned it as an attractive target for therapeutic intervention. This technical guide provides an in-depth literature review of small molecule inhibitors of SMYD2, designed for researchers, scientists, and drug development professionals. We present a comprehensive summary of inhibitor potencies, detailed experimental protocols for their evaluation, and a visual representation of the key signaling pathways influenced by SMYD2.

Introduction

SMYD2 is a member of the SMYD family of protein lysine methyltransferases that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the ε-amino group of lysine residues on target proteins.[1][2] While initially identified for its role in histone methylation, particularly H3K4 and H3K36, a growing body of evidence has highlighted its significant activity on non-histone substrates.[3] These substrates include crucial regulators of cell cycle and tumor suppression, such as p53 and the retinoblastoma protein (RB).[4] Dysregulation of SMYD2 activity has been linked to the progression of various malignancies, including esophageal squamous cell carcinoma, bladder cancer, and breast cancer, making it a compelling target for the development of novel anticancer therapeutics.[2][4]

This guide summarizes the current landscape of SMYD2 inhibitors, providing a comparative analysis of their biochemical and cellular activities. Furthermore, we detail standardized experimental methodologies to facilitate the discovery and characterization of new chemical entities targeting SMYD2. Finally, we illustrate the key signaling pathways modulated by SMYD2 to provide a cellular context for its inhibition.

Quantitative Analysis of SMYD2 Inhibitors

A variety of small molecule inhibitors targeting SMYD2 have been developed and characterized. The potency of these inhibitors is typically reported as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). Below is a summary of reported potencies for several key SMYD2 inhibitors.

| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (nM) | Notes | Reference(s) |

| AZ505 | 120 | - | Substrate-competitive inhibitor. | [4][5] |

| AZ506 | 17 | - | Potent substrate-competitive inhibitor. | [4] |

| LLY-507 | <15 | 600 (p53 methylation) | Potent and selective, cell-active inhibitor. | [4] |

| BAY-598 | 27 | 58 (substrate methylation) | Little impact on cell proliferation in some studies. | [2] |

| A-893 | 2.8 | - | Potent benzoxazinone (B8607429) inhibitor. | |

| EPZ033294 | 3.9 | 2.9 (BTF3 methylation) | Represents a novel pharmacophore. | [2] |

| EPZ032597 | - | - | A novel pharmacophore series inhibitor. | [6] |

Key Experimental Protocols

The discovery and characterization of SMYD2 inhibitors rely on a suite of robust biochemical and cellular assays. This section provides detailed methodologies for several key experiments.

Biochemical Assay: Scintillation Proximity Assay (SPA)

The Scintillation Proximity Assay (SPA) is a homogeneous and sensitive method for measuring enzyme activity and inhibition. It relies on the principle that β-particles emitted from a radiolabeled substrate in close proximity to a scintillant-impregnated bead will generate a detectable light signal.

Objective: To measure the in vitro methyltransferase activity of SMYD2 and determine the potency of inhibitory compounds.

Materials:

-

Recombinant human SMYD2 enzyme

-

S-[³H-methyl]-Adenosyl-L-methionine ([³H]-SAM)

-

Biotinylated peptide substrate (e.g., a p53-derived peptide)

-

Streptavidin-coated SPA beads

-

Assay buffer (e.g., 20 mM BICINE, pH 7.5, 1 mM TCEP, 0.005% bovine skin gelatin, 0.002% Tween-20)

-

Quenching buffer (e.g., 100 mM MES, pH 6.5)

-

384-well microtiter plates

-

Microplate scintillation counter

Protocol:

-

Prepare the enzyme mix by diluting recombinant SMYD2 to the desired concentration (e.g., 1 nM) in assay buffer.

-

Prepare the substrate mix containing the biotinylated peptide (e.g., 60 nM) and [³H]-SAM (e.g., 20 nM) in assay buffer.

-

Dispense the test compounds at various concentrations into the wells of a 384-well plate. Include appropriate controls (e.g., DMSO for no inhibition and a known inhibitor as a positive control).

-

Add the enzyme mix to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the methylation reaction by adding the substrate mix to each well.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding the streptavidin-coated SPA beads suspended in quenching buffer.

-

Incubate for at least 1 hour at room temperature to allow the biotinylated peptide to bind to the beads.

-

Measure the scintillation signal using a microplate scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1][2][7]

Biochemical Assay: AlphaScreen® Assay

The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, non-radioactive alternative for detecting biomolecular interactions.

Objective: To identify and characterize inhibitors of SMYD2 activity in a high-throughput format.

Materials:

-

Recombinant human SMYD2 enzyme

-

S-Adenosyl-L-methionine (SAM)

-

Biotinylated peptide substrate (e.g., p53-derived peptide)

-

Anti-methyl-lysine antibody

-

Streptavidin-coated Donor beads

-

Protein A-conjugated Acceptor beads

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 2 mM DTT, 0.01% Tween 20)

-

384-well microtiter plates

-

AlphaScreen-compatible microplate reader

Protocol:

-

Add the SMYD2 enzyme (e.g., 1.25 nM) and test compounds to the wells of a 384-well plate.

-

Initiate the reaction by adding a mixture of SAM (e.g., 200 nM) and the biotinylated peptide substrate (e.g., 100 nM).

-

Incubate the reaction for a set time (e.g., 75 minutes) at room temperature.

-

Stop the reaction and detect the product by adding a mixture containing the anti-methyl-lysine antibody, Streptavidin-coated Donor beads, and Protein A-conjugated Acceptor beads.

-

Incubate the plate in the dark at room temperature for at least 60 minutes to allow for bead-antibody-substrate complex formation.

-

Read the plate on an AlphaScreen-compatible microplate reader (Excitation: 680 nm, Emission: 520-620 nm).

-

Calculate IC50 values from the dose-response curves.[5][8][9]

Cellular Assay: Western Blot for p53 Methylation

This assay assesses the ability of a compound to inhibit SMYD2-mediated methylation of its substrate p53 within a cellular context.

Objective: To determine the cellular potency of SMYD2 inhibitors.

Materials:

-

Human cell line (e.g., U2OS or HEK293T)

-

Plasmids encoding for SMYD2 and p53

-

Lipofectamine 2000 or other transfection reagent

-

Cell culture medium and supplements

-

SMYD2 inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-p53 (total), anti-p53-K370me1, anti-SMYD2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Co-transfect the cells with plasmids encoding SMYD2 and p53 using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours, treat the cells with varying concentrations of the SMYD2 inhibitor for a defined period (e.g., 24 hours).

-

Harvest the cells and lyse them using lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the level of p53 methylation relative to total p53 and the loading control. Calculate the cellular IC50 value.

SMYD2 Signaling Pathways

SMYD2 exerts its influence on cellular function through the methylation of various proteins involved in critical signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of SMYD2 inhibitors.

SMYD2 and the NF-κB Signaling Pathway

SMYD2 has been shown to positively regulate the NF-κB signaling pathway. It can directly interact with and methylate the p65 subunit of NF-κB, leading to its activation and the subsequent transcription of target genes involved in inflammation and cell survival.[10]

Caption: SMYD2-mediated regulation of the NF-κB pathway.

SMYD2 and the STAT3 Signaling Pathway

SMYD2 also plays a role in activating the STAT3 signaling pathway. By methylating STAT3, SMYD2 can promote its phosphorylation and subsequent translocation to the nucleus, where it acts as a transcription factor for genes involved in cell proliferation and survival.

Caption: SMYD2-mediated activation of the STAT3 pathway.

Conclusion

SMYD2 has emerged as a significant target in oncology due to its multifaceted role in regulating key cellular pathways through protein methylation. The development of potent and selective small molecule inhibitors has provided valuable tools to probe the biological functions of SMYD2 and offers promising avenues for therapeutic intervention. This guide has provided a comprehensive overview of the current SMYD2 inhibitors, detailed experimental protocols for their characterization, and a visual representation of the signaling pathways they modulate. Continued research in this area is crucial for the development of novel epigenetic-based therapies for cancer and other diseases where SMYD2 activity is dysregulated.

References

- 1. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SMYD2‐mediated TRAF2 methylation promotes the NF‐κB signaling pathways in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

Initial Research Findings on BAY-598 Enantiomers: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth summary of the initial research findings on the enantiomers of the potent and selective aminopyrazoline-based inhibitor of the protein lysine (B10760008) methyltransferase SMYD2, with a focus on BAY-598. The information presented herein is compiled from publicly available research and is intended to serve as a foundational resource for professionals in the fields of drug discovery and development.

Introduction to BAY-598 and its Target: SMYD2

BAY-598 is the (S)-enantiomer of a novel small molecule inhibitor targeting SET and MYND domain containing protein 2 (SMYD2).[1][2][3] SMYD2 is a protein lysine methyltransferase that has been implicated in various cancers through its methylation of both histone and non-histone proteins.[1][2][3] Key substrates of SMYD2 include the tumor suppressor protein p53 and the scaffold protein AHNAK.[1][4] By methylating these and other targets, SMYD2 plays a role in regulating cell cycle progression, chromatin structure, and transcriptional activity.[1][3] Its overexpression has been correlated with a poorer prognosis in several cancer types, making it an attractive target for therapeutic intervention.[1][3]

Enantiomeric Differentiation and Potency

Initial research has demonstrated a significant difference in the biological activity between the two enantiomers of the parent compound. BAY-598, the (S)-enantiomer, is a highly potent inhibitor of SMYD2, whereas the (R)-enantiomer exhibits substantially weaker activity.[1] This stereospecificity underscores the importance of chiral separation and evaluation in the drug development process.

Table 1: In Vitro Inhibitory Activity of Enantiomers against SMYD2

| Enantiomer | Target | IC50 (nM) | Fold Difference |

| (S)-4 (BAY-598) | SMYD2 | 27 | >50x |

| (R)-4 | SMYD2 | 1700 |

Data sourced from Eggert et al., J Med Chem. 2016.[1]

Experimental Protocols

Enantiomer Separation

The separation of the racemic mixture to isolate the individual (S) and (R) enantiomers was achieved using preparative chiral chromatography techniques.

-

Methodology: Preparative chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) were employed.[1][3]

-

Stability: The enantiomers were found to be stable to racemization under physiological conditions (aqueous solution at pH 7, and in mouse and human plasma at 37°C for at least 48 hours).[1][3]

Determination of Inhibitory Activity (IC50)

A scintillation proximity assay (SPA) was utilized to quantify the inhibitory potency of the compounds against recombinant SMYD2.

-

Assay Principle: The assay measures the transfer of a tritiated methyl group from S-adenosyl-l-methionine (³H-SAM) to a biotinylated p53-derived peptide substrate by SMYD2.

-

Procedure:

-

Recombinant His-tagged SMYD2, the biotinylated p53 peptide, and the test compound (at varying concentrations) are incubated together.

-

³H-SAM is added to initiate the methylation reaction.

-

The reaction mixture is then transferred to streptavidin-coated SPA beads.

-

The proximity of the biotinylated peptide to the SPA beads results in light emission, which is quantified by a scintillation counter.

-

Inhibition of SMYD2 activity by the compound leads to a decrease in the scintillation signal.

-

IC50 values are calculated from the dose-response curves.

-

Cellular Activity Assays

The ability of BAY-598 to inhibit SMYD2 activity within a cellular context was evaluated through multiple assays.

-

In-Cell Western (ICW) Assay for AHNAK Methylation:

-

Cells (e.g., MDA-MB231 overexpressing SMYD2) are treated with varying concentrations of the inhibitor.[1]

-

Cells are fixed and permeabilized.

-

Primary antibodies specific for methylated AHNAK and total AHNAK are added.

-

Fluorescently labeled secondary antibodies are used for detection.

-

The fluorescence intensity, corresponding to the levels of methylated and total AHNAK, is quantified to determine the inhibitory effect.[1]

-

-

Western Blot for p53 Methylation:

-

Cells are treated with the inhibitor.

-

Cell lysates are prepared and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane.

-

The membrane is probed with a specific antibody that recognizes p53 monomethylated at lysine 370 (p53K370me1).[1]

-

A secondary antibody conjugated to a detection enzyme is used, and the signal is visualized to assess the level of p53 methylation.[1]

-

Signaling Pathways and Mechanism of Action

BAY-598 acts as a substrate-competitive inhibitor of SMYD2.[2][5] It binds to the substrate recognition site of the enzyme, preventing the methylation of its target proteins.[4] The inhibition of SMYD2 by BAY-598 has been shown to restore the activity of tumor suppressors like p53, leading to increased p53-mediated cell-cycle arrest and apoptosis, particularly in combination with chemotherapeutic agents like doxorubicin (B1662922).[1][3]